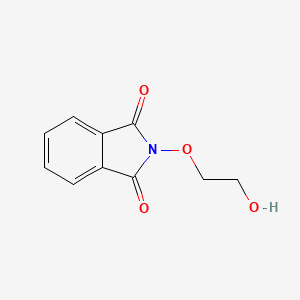

2-(2-Hydroxyethoxy)isoindoline-1,3-dione

Cat. No. B2884824

Key on ui cas rn:

32380-69-1

M. Wt: 207.185

InChI Key: DOSUQMBAMQLTFF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05972959

Procedure details

0.56 g of p-toluenesulfonic acid monohydrate was added to a solution of 8.62 g of N-[2-(tetrahydropyran-2-yloxy)ethoxy]phthalimide [prepared as described in step (a) above] in 86 ml of methanol, and the resulting mixture was stirred at room temperature for 2 hours. At the end of this time, the reaction mixture was concentrated by evaporation under reduced pressure, and then the resulting residue was dissolved in a mixture of ethyl acetate and water and neutralyzed with sodium hydrogen carbonate. The ethyl acetate layer was separated and-dried over anhydrous magnesium sulfate. The solvent was removed by distillation under reduced pressure, giving the title compound as a crystalline powder. This was washed with diisopropyl ether to give 4.10 g of the pure compound, melting at 82-85° C.

Name

N-[2-(tetrahydropyran-2-yloxy)ethoxy]phthalimide

Quantity

8.62 g

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

O.C1(C)C=CC(S(O)(=O)=O)=CC=1.O1CCCCC1[O:19][CH2:20][CH2:21][O:22][N:23]1[C:27](=[O:28])[C:26]2=[CH:29][CH:30]=[CH:31][CH:32]=[C:25]2[C:24]1=[O:33]>CO>[OH:19][CH2:20][CH2:21][O:22][N:23]1[C:27](=[O:28])[C:26]2=[CH:29][CH:30]=[CH:31][CH:32]=[C:25]2[C:24]1=[O:33] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.56 g

|

|

Type

|

reactant

|

|

Smiles

|

O.C1(=CC=C(C=C1)S(=O)(=O)O)C

|

|

Name

|

N-[2-(tetrahydropyran-2-yloxy)ethoxy]phthalimide

|

|

Quantity

|

8.62 g

|

|

Type

|

reactant

|

|

Smiles

|

O1C(CCCC1)OCCON1C(C=2C(C1=O)=CC=CC2)=O

|

|

Name

|

|

|

Quantity

|

86 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the resulting mixture was stirred at room temperature for 2 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

At the end of this time, the reaction mixture was concentrated by evaporation under reduced pressure

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the resulting residue was dissolved in a mixture of ethyl acetate and water and neutralyzed with sodium hydrogen carbonate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The ethyl acetate layer was separated

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

-dried over anhydrous magnesium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was removed by distillation under reduced pressure

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |